3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide - 946249-19-0

3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Catalog Number: EVT-3106835
CAS Number: 946249-19-0
Molecular Formula: C18H24ClN3O3S2
Molecular Weight: 429.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This specific compound has primarily been investigated in scientific research for its potential as a peripheral cannabinoid receptor-selective inverse agonist [ [] ]. Inverse agonists are ligands that bind to a receptor and decrease its basal activity, as opposed to agonists which increase receptor activity. While there is no explicit mention of its source in the provided literature, its synthesis and investigation are primarily attributed to the pharmaceutical company Schering-Plough [ [] ].

Mechanism of Action

3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide acts as a selective inverse agonist for the human peripheral cannabinoid receptor (hCB2) [ [] ]. This means it binds to hCB2 and reduces its basal activity. The mechanism of inverse agonism is not fully understood but likely involves stabilizing an inactive conformation of the receptor.

The paper describing this compound's activity shows its ability to decrease guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to membranes containing hCB2, increase the ability of GTPγS to shift the compound's binding to hCB2, and increase forskolin-stimulated cAMP levels in CHO cells expressing hCB2 [ [] ]. These findings support its classification as an inverse agonist at hCB2.

Applications

The primary application of 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide in scientific research is its potential as a selective CB2 inverse agonist [ [] ]. This selectivity towards hCB2 makes it a valuable tool for investigating the role of CB2 receptors in various biological processes, particularly in the context of inflammation and immune responses.

  • Impaired cell migration: Sch.336 inhibits the migration of CB2-expressing recombinant cell lines in response to cannabinoid agonists [ [] ].
  • Reduced leukocyte trafficking: Oral administration of Sch.336 significantly inhibited leukocyte trafficking in various rodent models of inflammation [ [] ].
  • Blocked lung eosinophilia: Oral administration of Sch.336 blocked ovalbumin-induced lung eosinophilia in mice, a model for allergic asthma [ [] ].

Osimertinib Mesylate

Compound Description: Osimertinib mesylate is an antineoplastic agent used to treat non-small cell lung cancer. It is a third-generation EGFR tyrosine kinase inhibitor, designed to target specific mutations in the EGFR protein. []

Relevance: Osimertinib mesylate and 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide share structural similarities, particularly the presence of a substituted pyrimidine ring connected to an aniline moiety. []

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a key intermediate in the synthesis of several biologically active compounds, including osimertinib. []

Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serves as a building block for osimertinib, which, as discussed above, shares structural similarities with 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide. [] This connection through a common intermediate highlights a potential structural relationship.

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Compound 1)

Compound Description: This compound is a third-generation EGFR tyrosine kinase inhibitor (EGFR-TKI), displaying efficacy against specific EGFR mutations in cancer treatment. []

Relevance: Compound 1 and 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide are both classified as potential anticancer agents. They also share a substituted aniline core structure, further suggesting a potential relationship within the same chemical class. []

N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 2)

Compound Description: This compound is another third-generation EGFR-TKI, demonstrating therapeutic potential in cancer treatment. []

Relevance: Similar to Compound 1, Compound 2 belongs to the same class of anticancer agents as 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide and shares a substituted aniline core structure. This reinforces the possibility of a structure-activity relationship within this chemical class. []

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 3)

Compound Description: Compound 3 is a third-generation EGFR-TKI with documented therapeutic effects in cancer treatment. []

Relevance: Compound 3 further strengthens the connection to 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide as both belong to the same class of anticancer agents and exhibit a common structural motif – a substituted aniline core. The repeated occurrence of this motif across multiple EGFR-TKIs highlights its significance for activity within this class. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (Compound 7)

Compound Description: Compound 7 is a potent dual PI3K/mTOR inhibitor with excellent kinase selectivity. It shows promising in vitro and in vivo activity against cancer. []

Relevance: Compound 7 and 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide both feature a 4-methylpiperazin-1-yl moiety as part of their structure. This shared fragment indicates potential similarities in their pharmacological profiles and a possible relationship based on target specificity. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (Compound 11)

Compound Description: Compound 11 is an N-demethylated precursor of Compound 7 and shares its PI3K/mTOR inhibitory activity. []

Relevance: Compound 11 is a close structural analog of Compound 7, differing only by the absence of the methyl group on the piperazine ring. Its relationship to Compound 7 and the shared 4-methylpiperazin-1-yl moiety with 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide further suggests that these compounds may be categorized within a similar chemical class. []

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist at the human cannabinoid CB2 receptor (hCB2). It shows anti-inflammatory activity by impairing leukocyte migration in vivo. []

Relevance: Sch.336 and 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide both contain a benzenesulfonamide moiety. This structural similarity suggests they could belong to a broader class of sulfonamide-based compounds with potential biological activity. []

6-chloro-N-(furan-3-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499, 54)

Compound Description: VUF10499 is a potent human H4 receptor inverse agonist with additional affinity for the human H1 receptor. It exhibits anti-inflammatory properties in vivo. []

Relevance: VUF10499 and 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide both feature a 4-methylpiperazin-1-yl moiety. This shared fragment highlights a potential for similar pharmacological properties and a possible grouping within a broader class of compounds targeting similar biological pathways. []

6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497, 55)

Compound Description: VUF10497 is another potent human H4 receptor inverse agonist, also showing affinity for the human H1 receptor and exhibiting anti-inflammatory properties in vivo. []

Relevance: VUF10497 reinforces the connection to 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide through the shared 4-methylpiperazin-1-yl moiety. The presence of this moiety in two distinct H4 receptor inverse agonists suggests a potential structure-activity relationship related to H4 receptor antagonism. []

LY2119620 (3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide)

Compound Description: LY2119620 is a muscarinic acetylcholine receptor (mAChR) potentiator that binds allosterically to the human M2 and M4 subtypes. It demonstrates positive cooperativity with muscarinic orthosteric agonists. []

Relevance: LY2119620 and 3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide both feature a 4-methylpiperazin-1-yl moiety, suggesting they could belong to a broader class of compounds with a piperazine-based pharmacophore. []

Properties

CAS Number

946249-19-0

Product Name

3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

IUPAC Name

3-chloro-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide

Molecular Formula

C18H24ClN3O3S2

Molecular Weight

429.98

InChI

InChI=1S/C18H24ClN3O3S2/c1-21-6-8-22(9-7-21)17(14-5-10-26-13-14)12-20-27(23,24)15-3-4-18(25-2)16(19)11-15/h3-5,10-11,13,17,20H,6-9,12H2,1-2H3

InChI Key

NDHUENAZWBFPQD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CSC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.